molecular formula C5H7NS B12366374 2,4-Dimethylthiazole-13C3

2,4-Dimethylthiazole-13C3

Cat. No.: B12366374
M. Wt: 116.16 g/mol
InChI Key: OBSLLHNATPQFMJ-QZJDPFNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiazole-13C3 typically involves the reaction of chloroacetone with thioacetamide in the presence of a solvent like benzene. The reaction is initiated by heating the mixture, leading to the formation of the thiazole ring. The process involves several steps, including refluxing, extraction, and distillation to purify the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylthiazole-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

2,4-Dimethylthiazole-13C3 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 2,4-Dimethylthiazole-13C3 involves its incorporation into various molecular pathways due to its isotopic labeling. The carbon-13 label allows researchers to track the compound’s interactions and transformations within a system. This can provide insights into the compound’s behavior, including its binding to molecular targets and its role in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: The primary uniqueness of 2,4-Dimethylthiazole-13C3 lies in its carbon-13 labeling, which provides a distinct advantage in research applications requiring precise tracking and quantification. This makes it particularly valuable in studies where understanding the detailed mechanisms and pathways is crucial .

Properties

Molecular Formula

C5H7NS

Molecular Weight

116.16 g/mol

IUPAC Name

2-methyl-4-(113C)methyl-(4,5-13C2)1,3-thiazole

InChI

InChI=1S/C5H7NS/c1-4-3-7-5(2)6-4/h3H,1-2H3/i1+1,3+1,4+1

InChI Key

OBSLLHNATPQFMJ-QZJDPFNNSA-N

Isomeric SMILES

CC1=N[13C](=[13CH]S1)[13CH3]

Canonical SMILES

CC1=CSC(=N1)C

Origin of Product

United States

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